2-Nitro-1-phenylpropan-1-ol
Overview
Description
Scientific Research Applications
Metabolism in Rabbit Liver Microsomes : 2-Nitro-1-phenylpropane, a compound closely related to 2-Nitro-1-phenylpropan-1-ol, was metabolized by rabbit liver microsomes into several compounds including benzyl alcohol, benzoic acid, and phenylacetone. This process is dependent on P-450 enzymes and can be induced by phenobarbital pretreatment in rabbits (Kammerer et al., 1981).
Enantioselectivity in Oxidation : The compound's derivative, 2-methyl-1-phenylpropan-1-ol, showed measurable enantioselectivity when converted into isobutyrophenone by acyl aminoxyl radicals (Brooks et al., 1992).
Hydrogenation by Microorganisms : Certain microorganisms, including actinomycetes like Rhodococcus, Nocardia, and Mycobacterium, can asymmetrically reduce 2-nitro-1-phenyl-1-propene (a related compound) to form optically active 2-nitro-1-phenylpropane (Sakai et al., 1985).
Reactions with Nitrous Acid : The oxidation of 2-phenylpropan-2-ol, a closely related compound, to acetophenone by nitrous acid involves dehydration and oxidation reactions (Moodie et al., 1987).
Reactivity in Arylation Reactions : 2-Nitropropane reacts with phenyllead triacetate in dimethyl sulfoxide to give 2-nitro-2-phenylpropane, demonstrating the reactivity of nitroalkanes in arylation reactions (Kozyrod & Pinhey, 1985).
Reactivity in Domino Processes : 1-(2-Pyridyl)-2-propen-1-ol, a compound structurally similar to this compound, shows unique reactivity in reducing the nitro group of electron-deficient aromatic nitro compounds to amino functions, as part of a domino process (Giomi et al., 2008).
Safety and Hazards
According to the safety data sheet, 2-Nitro-1-phenylpropan-1-ol is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .
Properties
IUPAC Name |
2-nitro-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVPZIKTZGAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280285 | |
Record name | 2-nitro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-57-3 | |
Record name | NSC16258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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